molecular formula C16H17N3O4S B2582882 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide CAS No. 2138047-64-8

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide

Cat. No.: B2582882
CAS No.: 2138047-64-8
M. Wt: 347.39
InChI Key: OPQIQPDHRQCFRD-UHFFFAOYSA-N
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Description

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is an organic compound characterized by the presence of furan rings and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide typically involves the reaction of 2,4-diaminobenzenesulfonamide with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Types of Reactions:

    Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines under suitable conditions.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of tumor growth . The compound’s furan rings and sulfonamide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is unique due to its specific combination of furan rings and a sulfonamide group attached to a benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-bis(furan-2-ylmethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-24(20,21)16-6-5-12(18-10-13-3-1-7-22-13)9-15(16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQIQPDHRQCFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)S(=O)(=O)N)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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